2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound featuring an imidazole ring, a spirocyclic structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting with the construction of the imidazole ring. One common method involves the condensation of 1,2-diketones with aldehydes and amines under acidic or basic conditions . The spirocyclic structure can be introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, such as transition metals, and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Nitrating agents, halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
- 2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-ethylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1H-imidazole-2-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16(2)19-7-5-18(6-8-19)14-26-11-4-9-23(22(26)29)10-12-27(15-23)21(28)20-24-13-17(3)25-20/h5-8,13,16H,4,9-12,14-15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGGQMYXYCUQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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